molecular formula C16H19N3O3S2 B11160706 2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11160706
M. Wt: 365.5 g/mol
InChI Key: LTRXVBODODXQDA-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazides under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the thiadiazole ring with cyclohexyl halides.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.

    Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cyclohexyl group, which may impart specific steric and electronic properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O3S2/c20-14(11-24(21,22)13-9-5-2-6-10-13)17-16-19-18-15(23-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)

InChI Key

LTRXVBODODXQDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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